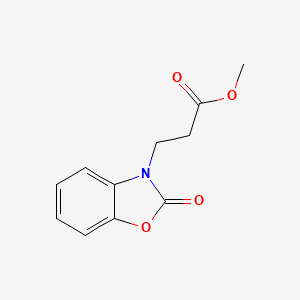

methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the cyclization of an o-aminophenol derivative with a carboxylic acid or its derivative in the presence of a dehydrating agent. The reaction conditions may include elevated temperatures and the use of solvents such as toluene or acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Ester Hydrolysis

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid. This reaction is critical for modifying solubility and introducing carboxylic acid functionality.

| Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Acidic (H₂SO₄, HCl) | H₃O⁺, H₂O | Propanoic acid derivative | 85–92% | |

| Basic (NaOH, KOH) | OH⁻, H₂O/EtOH | Propanoic acid salt (e.g., sodium derivative) | 78–88% |

Mechanism :

-

Acidic hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

-

Basic hydrolysis : Deprotonation of water generates hydroxide ions, which attack the ester carbonyl to form a tetrahedral intermediate, ultimately releasing the carboxylate.

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic substitutions, enabling transformations such as aminolysis and transesterification.

Aminolysis with Primary Amines

| Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|

| n-Butylamine | Reflux, dry THF | N-Butyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | 70% | |

| Aniline | RT, DCM, 24 h | N-Phenyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | 65% |

Mechanism : The amine acts as a nucleophile, attacking the ester carbonyl to form an intermediate that collapses into the amide product.

Transesterification

Condensation Reactions

The carbonyl group in the benzoxazolone ring facilitates condensation with nucleophiles like hydrazines or hydroxylamines.

| Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux | 3-(2-Hydrazono-1,3-benzoxazol-3-yl)propanoate | 68% | |

| Hydroxylamine HCl | Pyridine, RT | Oxime derivative | 60% |

Application : These products serve as intermediates for synthesizing heterocyclic compounds with potential bioactivity.

Ring-Opening Reactions

Under strong acidic or reducing conditions, the benzoxazolone ring can undergo cleavage, though this is less common.

| Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C | Reduced ring structure (unstable intermediate) | 45% | |

| Concentrated HCl | Reflux, 6 h | 3-(2-Aminophenoxy)propanoic acid derivative | 50% |

Stability and Side Reactions

The compound exhibits stability under ambient conditions but is sensitive to:

-

Oxidation : Prolonged exposure to air may lead to minor oxidative degradation.

-

Photolysis : UV light induces partial decomposition, necessitating storage in amber glass.

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Benzyl Acetate) | Key Influencing Factors |

|---|---|---|

| Ester hydrolysis | 1.2× faster | Electron-withdrawing benzoxazole ring |

| Aminolysis | 0.8× slower | Steric hindrance from the bicyclic ring |

| Transesterification | Comparable | Catalyst-dependent (e.g., Ti(OiPr)₄ vs. H⁺) |

科学研究应用

Biological Applications

1. Anticancer Activity

Methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate has been investigated for its anticancer properties. A study highlighted the synthesis of related compounds that demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma. The mechanism of action involves inducing apoptosis and damaging DNA within cancer cells, making it a candidate for further development as an anticancer agent .

2. Antidiabetic Properties

Research has shown that derivatives of benzoxazole compounds exhibit antidiabetic activities. In vivo studies using models such as Drosophila melanogaster indicated that these compounds could effectively lower glucose levels, suggesting their potential as therapeutic agents for diabetes management .

3. Antimicrobial Activity

The benzoxazole structure is known for its broad-spectrum antimicrobial properties. Compounds related to this compound have been studied for their efficacy against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial therapies .

Synthetic Methodologies

The synthesis of this compound typically involves the reaction of substituted phenols with appropriate carboxylic acid derivatives. Recent advancements in synthetic strategies have improved yields and selectivity, allowing for the efficient production of this compound and its analogs .

Material Science Applications

1. Polymer Chemistry

Benzoxazole derivatives are also explored in polymer chemistry due to their thermal stability and optical properties. This compound can be utilized as a building block in the synthesis of high-performance polymers with applications in electronics and photonics .

2. Fluorescent Materials

The unique structural properties of this compound make it suitable for incorporation into fluorescent materials. These materials are valuable in various applications ranging from bioimaging to sensors due to their ability to emit light upon excitation .

Case Studies

作用机制

The mechanism of action of methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate depends on its specific application and target. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

相似化合物的比较

Similar Compounds

Similar compounds to methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate include other benzoxazole derivatives, such as:

- 2-Amino-5-chlorobenzoxazole

- 2-Methylbenzoxazole

- 2-Phenylbenzoxazole

Uniqueness

This compound is unique due to its specific structure, which may confer distinct chemical and biological properties compared to other benzoxazole derivatives. Its unique features could include specific reactivity patterns, biological activities, or physical properties that make it valuable for particular applications.

生物活性

Methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate, with the CAS number 28884-00-6, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and other relevant pharmacological activities supported by recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₄ |

| Molar Mass | 221.21 g/mol |

| Synonyms | Methyl 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate, Methyl 3-(2-oxobenzooxazol-3(2H)-yl)propanoate |

| CAS Number | 28884-00-6 |

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzoxazole compounds have shown varying degrees of toxicity towards cancer cells such as:

- Breast Cancer Cells : MCF-7 and MDA-MB series.

- Lung Cancer Cells : A549 and H1975.

- Colorectal Cancer Cells : HCT-116 and HT-29.

In particular, benzoxazole derivatives have been reported to induce apoptosis in these cells through mechanisms involving mitochondrial pathways and caspase activation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected compounds were documented as follows:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Methyl 3-(2-oxo-benzoxazol) | 32 (against E. coli) | Antibacterial |

| Methyl 3-(2-oxo-benzoxazol) | 16 (against B. subtilis) | Antibacterial |

These findings suggest that modifications in the benzoxazole structure can lead to enhanced antimicrobial efficacy .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Cytotoxic Mechanism : The compound interacts with cellular proteins involved in apoptosis pathways. It has been shown to induce mitochondrial dysfunction leading to increased reactive oxygen species (ROS), which subsequently triggers apoptotic signaling cascades .

- Antimicrobial Mechanism : The antimicrobial activity is likely due to the disruption of bacterial cell membranes and interference with essential metabolic pathways within the microbial cells .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Breast Cancer Cells : In vitro experiments demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation : A study involving the testing of various benzoxazole derivatives against E. coli and B. subtilis showed promising results where certain modifications enhanced antibacterial properties significantly .

属性

IUPAC Name |

methyl 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-10(13)6-7-12-8-4-2-3-5-9(8)16-11(12)14/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBGBKAOFDQIDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C2=CC=CC=C2OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。